(2-Bromo-1,3-thiazol-5-yl) acetate
CAS No.:
Cat. No.: VC13458709
Molecular Formula: C5H4BrNO2S
Molecular Weight: 222.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4BrNO2S |
|---|---|
| Molecular Weight | 222.06 g/mol |
| IUPAC Name | (2-bromo-1,3-thiazol-5-yl) acetate |
| Standard InChI | InChI=1S/C5H4BrNO2S/c1-3(8)9-4-2-7-5(6)10-4/h2H,1H3 |
| Standard InChI Key | HCLZZIJEXPCFKP-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CN=C(S1)Br |
| Canonical SMILES | CC(=O)OC1=CN=C(S1)Br |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Identifiers
The systematic IUPAC name for this compound is (2-bromo-1,3-thiazol-5-yl) acetate, reflecting its substitution pattern on the thiazole core . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | Not explicitly listed in sources | |
| PubChem CID | 42553031 | |
| SMILES | CC(=O)OC1=CN=C(S1)Br | |
| InChIKey | HCLZZIJEXPCFKP-UHFFFAOYSA-N | |
| Molecular Formula | C₅H₄BrNO₂S |
Crystallographic and Spectroscopic Data
While X-ray crystallography data for this specific compound is unavailable, related bromothiazoles exhibit planar thiazole rings with bond lengths consistent with aromaticity . The bromine atom introduces steric and electronic effects, polarizing the ring and enhancing electrophilicity at position 2 .
Spectroscopic Signatures:
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¹H NMR: Peaks for the acetate methyl group (δ ~2.1 ppm) and thiazole protons (δ ~7.3–7.5 ppm).
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IR: Strong absorption at ~1740 cm⁻¹ (C=O stretch of the acetate) and ~600 cm⁻¹ (C-Br stretch) .
Synthesis and Reactivity
Synthetic Routes
The synthesis of (2-bromo-1,3-thiazol-5-yl) acetate typically involves bromination of thiazole precursors followed by acetylation:
Route 1: Bromination of Thiazole Acetates
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Bromination: Treatment of 5-acetoxythiazole with bromine (Br₂) in acetic acid at 60°C yields the brominated product .
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Purification: Recrystallization from ethanol or column chromatography (hexane/ethyl acetate) .
Route 2: Cyclocondensation of α-Bromoketones
α-Bromoketones react with thioureas or thioamides in acetic acid to form thiazoles. For example:
This method achieves yields of 70–90% .
Industrial-Scale Production
Industrial synthesis optimizes solvent systems (e.g., DMF or ethanol) and employs continuous flow reactors to enhance efficiency. Key challenges include minimizing di-brominated byproducts and ensuring high purity (>95%).
Chemical Properties and Reactivity
Physicochemical Properties
Reactivity Profile
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Nucleophilic Substitution: The bromine atom undergoes substitution with amines, thiols, or alkoxides to form 2-substituted thiazoles .
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Ester Hydrolysis: Treatment with NaOH yields (2-bromo-1,3-thiazol-5-yl)acetic acid, a carboxylic acid derivative .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids introduces aryl/alkyl groups at position 2 .
Applications in Pharmaceutical and Industrial Chemistry
Antimicrobial Agents
(2-Bromo-1,3-thiazol-5-yl) acetate serves as a precursor for thiazole derivatives with broad-spectrum antimicrobial activity. For example:
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Compound 3a (derived from this acetate) showed MIC values of 4.51–4.60 mM against Bacillus subtilis and Staphylococcus aureus .
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Hybrid molecules incorporating this core inhibited Candida albicans with IC₅₀ values of 0.24–31.25 µg/mL .
Anticancer Therapeutics
Thiazole-acetate hybrids exhibit antiproliferative activity against cancer cell lines:
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5-(2′-Indolyl)thiazoles derived from this compound inhibited MCF-7 (breast cancer) and HepG2 (liver cancer) with IC₅₀ values of 10–30 µM .
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Triazolobithiazoles displayed cystic fibrosis corrector activity, improving logP values compared to benchmarks .
Enzyme Inhibition
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Monoacylglycerol Lipase (MAGL): Brominated thiazoles derived from this acetate inhibited MAGL with IC₅₀ values of 10–55 µM, relevant for treating neurodegenerative diseases .
Agricultural Chemistry
Thiazole derivatives are explored as herbicides and fungicides. The bromine atom enhances binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .
Material Science
Thiazole-based polymers incorporating this compound exhibit enhanced thermal stability (decomposition temperatures >300°C) and electronic properties suitable for OLEDs .
| Hazard | Precaution |
|---|---|
| Skin/Eye Irritation | Use nitrile gloves and goggles |
| Respiratory Risk | Handle in fume hoods |
| Environmental Toxin | Avoid aqueous discharge |
Future Directions and Research Gaps
Underexplored Applications
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Photodynamic Therapy: Thiazoles’ light-absorbing properties could be harnessed for cancer treatment .
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Battery Electrolytes: Sulfur-rich thiazoles may improve lithium-sulfur battery performance .
Challenges
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